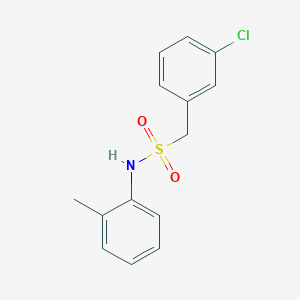![molecular formula C21H21N3O3 B4429547 N-allyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4429547.png)
N-allyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Descripción general
Descripción
N-allyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-allyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is not fully understood. However, it has been suggested that the compound inhibits the growth of cancer cells by inducing apoptosis or programmed cell death. It has also been suggested that the compound inhibits the growth of microorganisms by disrupting the cell membrane or inhibiting the synthesis of essential biomolecules.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects. The compound has been shown to inhibit the activity of different enzymes and has been studied for its antioxidant activity. It has also been studied for its effect on blood glucose levels and has shown potential in lowering blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has advantages and limitations for lab experiments. One of the advantages is that the compound is easy to synthesize and can be obtained in good yields. The compound has also shown promising results in inhibiting the growth of cancer cells and microorganisms, making it a potential drug candidate. However, one of the limitations is that the mechanism of action of the compound is not fully understood, which makes it difficult to optimize its activity.
Direcciones Futuras
There are several future directions for the study of N-allyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide. One of the directions is to further study the mechanism of action of the compound to optimize its activity. Another direction is to study the compound for its potential applications in other fields, such as agriculture and food industry. The compound has also shown potential in inhibiting the growth of drug-resistant microorganisms, making it a potential candidate for the development of new antibiotics. Finally, the compound can be modified to obtain derivatives with improved activity or selectivity.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The future directions for the study of the compound include further optimization of its activity, study of its potential applications in other fields, and modification of the compound to obtain derivatives with improved activity or selectivity.
Aplicaciones Científicas De Investigación
N-allyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antifungal activities. The compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential drug candidate for the treatment of cancer. It has also been studied for its antimicrobial and antifungal activities and has shown potential in inhibiting the growth of different microorganisms.
Propiedades
IUPAC Name |
2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-14-24(21(25)16(2)26-18-12-8-5-9-13-18)15-19-22-20(23-27-19)17-10-6-4-7-11-17/h3-13,16H,1,14-15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSSEQUWWOZFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC=C)CC1=NC(=NO1)C2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429465.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4429470.png)
![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4429474.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(2-methylphenyl)urea](/img/structure/B4429503.png)
![ethyl 4-[(4-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4429505.png)
![1-(4-methoxyphenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4429514.png)
![2-{[(4-fluorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4429527.png)
![N-(2,6-dimethylphenyl)-3-{[2-(2-hydroxyethyl)piperidin-1-yl]methyl}benzamide](/img/structure/B4429539.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4429549.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4429556.png)
![N-(5-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4429564.png)

![N'-cyclohexyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4429568.png)